molecular formula C17H19F2N3O3S B2841389 4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine CAS No. 2034302-80-0

4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine

Cat. No. B2841389
CAS RN: 2034302-80-0
M. Wt: 383.41
InChI Key: BAFQIRDBRBUMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Allergic Rhinitis and Urticaria Treatment

Bilastine is primarily used as an antihistamine for the treatment of allergic rhinoconjunctivitis (hay fever) and urticaria (hives). It selectively antagonizes histamine H1 receptors, effectively reducing allergic symptoms such as sneezing, itching, and nasal congestion .

Histamine Receptor Antagonism

As a potent histamine H1 receptor antagonist, Bilastine competes with histamine for binding sites on these receptors. By blocking histamine’s effects, it mitigates allergic responses. Its efficacy is comparable to cetirizine and superior to fexofenadine .

Safety Profile and Minimal Sedation

Bilastine stands out for its favorable safety profile. Unlike some older antihistamines, it does not cause significant sedation or impair cognitive function. This makes it suitable for daily use without affecting patients’ alertness .

Peripheral Selectivity

Bilastine exhibits peripheral selectivity, meaning it primarily targets peripheral H1 receptors in tissues rather than crossing the blood-brain barrier. This property contributes to its lack of sedative effects and improved tolerability .

Clinical Efficacy in Allergic Skin Disorders

Studies have demonstrated Bilastine’s efficacy in treating chronic idiopathic urticaria (CIU) and other allergic skin disorders. It effectively reduces pruritus (itching) and wheals, improving patients’ quality of life .

Drug-Drug Interactions and Metabolism

Understanding Bilastine’s metabolism and potential interactions with other drugs is crucial. It undergoes minimal hepatic metabolism via cytochrome P450 enzymes (CYP3A4 and CYP2D6). Its low potential for drug interactions makes it a preferred choice in polypharmacy scenarios .

properties

IUPAC Name

4-[1-(2,5-difluorophenyl)sulfonylpiperidin-3-yl]oxy-2,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O3S/c1-11-8-17(21-12(2)20-11)25-14-4-3-7-22(10-14)26(23,24)16-9-13(18)5-6-15(16)19/h5-6,8-9,14H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFQIRDBRBUMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine

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